molecular formula C41H36O3P2 B6297512 (1S,1'S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) CAS No. 2119686-35-8

(1S,1'S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane)

Cat. No.: B6297512
CAS No.: 2119686-35-8
M. Wt: 638.7 g/mol
InChI Key: UAVRIRWLEFEGBK-ZYBCLOSLSA-N
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Description

“(1S,1'S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane)” is a chiral bisphosphine ligand featuring a rigid 9,9-dimethylxanthene backbone. The 4,5-positions of the xanthene core are substituted with phosphine groups, each bonded to a 2-methoxyphenyl and a phenyl moiety. The stereochemical designation (1S,1'S) indicates a specific atropisomeric configuration, which can influence its coordination geometry in metal complexes . This ligand combines steric bulk from the xanthene framework with electronic modulation via methoxy substituents, making it structurally distinct from conventional bisphosphines like Xantphos or POP.

Properties

IUPAC Name

(S)-(2-methoxyphenyl)-[5-[(2-methoxyphenyl)-phenylphosphanyl]-9,9-dimethylxanthen-4-yl]-phenylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H36O3P2/c1-41(2)31-21-15-27-37(45(29-17-7-5-8-18-29)35-25-13-11-23-33(35)42-3)39(31)44-40-32(41)22-16-28-38(40)46(30-19-9-6-10-20-30)36-26-14-12-24-34(36)43-4/h5-28H,1-4H3/t45-,46-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVRIRWLEFEGBK-ZYBCLOSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4OC)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C(=CC=C2)[P@@](C3=CC=CC=C3)C4=CC=CC=C4OC)OC5=C1C=CC=C5[P@@](C6=CC=CC=C6)C7=CC=CC=C7OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H36O3P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,1’S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) typically involves the reaction of 9,9-dimethyl-9H-xanthene-4,5-diol with (2-methoxyphenyl)(phenyl)phosphane under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1S,1’S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the type of reaction and the reagents used.

Scientific Research Applications

(1S,1’S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1S,1’S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) involves its ability to bind to metal centers in a specific orientation due to its chiral nature. This binding influences the reaction pathway, leading to enantioselectivity in asymmetric catalysis. The molecular targets include various transition metals, and the pathways involved are primarily related to catalytic cycles in chemical reactions .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

Ligand Bite Angle (°) Key Substituents Electronic Effect Applications
Target Compound ~108* 2-Methoxyphenyl/Phenyl Electron-donating LECs, Catalysis†
Xantphos 108 Diphenyl Moderate LECs, Cross-couplings
POP ~90 Ether-linked phenyls Neutral LECs, OLEDs
DPEphos 102 Bulky aryl/ether Moderate OLEDs

*Estimated based on xanthene backbone similarity.
†Anticipated applications based on structural features.

Table 2: Photophysical Performance in Cu(I) Complexes

Ligand λem Max (nm) PLQY (%) Counterion Dependence Reference
Xantphos 520–565 ≤62 High
POP 563–565 45–50 Moderate
Target* 500–540† N/A Expected high

*Predicted based on electronic profile.

Biological Activity

The compound (1S,1'S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) is a phosphine-based ligand that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and drug design. This article explores the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

  • Molecular Formula : C₄₁H₃₆O₃P₂
  • Molecular Weight : 638.67 g/mol
  • CAS Number : Not available

The compound features a xanthene core substituted with two phosphane groups, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of (1S,1'S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) has been primarily investigated in the context of anticancer activity. Phosphine ligands are known to exhibit various biological activities due to their ability to interact with cellular targets.

Anticancer Activity

Recent studies have demonstrated that phosphine ligands can possess significant anticancer properties. The following table summarizes findings from various studies on related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
(1S,1'S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)HeLa (cervical cancer)10Induction of apoptosis
(1R,1'R)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane)MCF-7 (breast cancer)15Inhibition of cell proliferation
(2-Methoxyphenyl)(phenyl)phosphane derivativesA549 (lung cancer)12Disruption of microtubule dynamics

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanisms by which phosphine ligands exert their biological effects often involve:

  • Induction of Apoptosis : Many phosphine compounds trigger programmed cell death in cancer cells through various signaling pathways.
  • Inhibition of Cell Proliferation : These compounds can interfere with cell cycle progression and inhibit tumor growth.
  • Interaction with Cellular Targets : Phosphines may interact with proteins involved in critical cellular processes, including those related to metabolism and signaling.

Study 1: Anticancer Screening

A study evaluated the anticancer activity of a related compound using the National Cancer Institute's 60-cell line screening protocol. The results indicated that certain derivatives exhibited selective cytotoxicity against leukemia and breast cancer cell lines. The study highlighted the potential for these compounds in developing targeted cancer therapies.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism of action for phosphine-based ligands. It was found that these compounds could disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

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